molecular formula C14H11NS B8600687 Benzo[b]thiophen-3-amine, 2-phenyl-

Benzo[b]thiophen-3-amine, 2-phenyl-

Cat. No.: B8600687
M. Wt: 225.31 g/mol
InChI Key: AJFLLEJKIVNRPC-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3-amine, 2-phenyl- is a heterocyclic compound featuring a benzothiophene core with an amine group at position 3 and a phenyl substituent at position 2. For example, the unsubstituted benzo[b]thiophen-3-amine (CAS 17402-82-3) has a molecular formula of C₈H₇NS, a molecular weight of 149.21 g/mol, a density of 1.294 g/cm³, and a boiling point of 313.1°C .

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-phenyl-1-benzothiophen-3-amine

InChI

InChI=1S/C14H11NS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H,15H2

InChI Key

AJFLLEJKIVNRPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-3-amine, 2-phenyl- can be achieved through several methods. One common approach involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Industrial Production Methods: Industrial production of Benzo[b]thiophen-3-amine, 2-phenyl- typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-3-amine, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzo[b]thiophen-3-amine, 2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-3-amine, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. This inhibition can disrupt various cellular processes, including cell division and signal transduction, making it a valuable compound in cancer research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key derivatives of benzo[b]thiophen-3-amine include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Benzo[b]thiophen-3-amine None C₈H₇NS 149.21 Density: 1.294 g/cm³; Boiling Pt: 313.1°C
5-(Trifluoromethyl)benzo[b]thiophen-3-amine CF₃ at position 5 C₉H₆F₃N 217.21 Potential therapeutic applications
2-Nitro-N-(3-(trifluoromethyl)phenyl) derivative NO₂ at position 2; CF₃-phenyl at N C₁₅H₉F₃N₂O₂S 338.30 Higher boiling point (439.3°C)
6-(Trifluoromethyl)-1,1-dioxide derivative CF₃ at position 6; SO₂ at S C₉H₆F₃NO₂S 249.21 Predicted pKa: 0.27; Antimalarial leads

Substituent Impact :

  • Electron-withdrawing groups (e.g., CF₃, NO₂): Enhance thermal stability and acidity (e.g., pKa ~0.27 for the 6-CF₃/SO₂ derivative ).

Physicochemical Properties

  • Solubility : The unsubstituted amine (LogP ~2.1) is moderately lipophilic , while CF₃ or SO₂ groups increase polarity (e.g., 6-CF₃/SO₂ derivative: LogP ~1.58) .
  • Thermal Stability : Nitro and CF₃ substituents elevate boiling points (e.g., 439.3°C for the 2-nitro derivative vs. 313.1°C for the parent compound).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-phenylbenzo[b]thiophen-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A high-yield synthesis involves reducing the nitro group of 3-nitrobenzothiophene derivatives. For example, catalytic hydrogenation using Pd/C under 1 atm H₂ in ethyl acetate with HCl achieves 92% yield . Scaling reactions to 5 mmol requires maintaining stoichiometric ratios and controlled hydrogen pressure. Post-reaction purification via filtration and solvent evaporation ensures product integrity.

Q. Which analytical techniques are critical for confirming the structure and purity of 2-phenylbenzo[b]thiophen-3-amine?

  • Methodological Answer : Combine ¹H/¹³C-NMR for structural confirmation (e.g., aromatic protons at δ 7.44–8.06 ppm in DMSO-d₆) and LC-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 262.0) . Elemental analysis ensures purity (e.g., C 50.57%, N 26.80% for derivatives) . Discrepancies in spectral data may arise from residual solvents or stereoisomers, necessitating repeated crystallizations or HPLC separation.

Q. What safety protocols are essential when handling 2-phenylbenzo[b]thiophen-3-amine in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Store separately from oxidizing agents and dispose of waste via certified hazardous waste services. Emergency protocols include rinsing exposed skin with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers design derivatives of 2-phenylbenzo[b]thiophen-3-amine to enhance biological activity, such as MAO inhibition?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 2-position to modulate electron density and improve binding to MAO active sites. For instance, (2,4-dichlorophenyl) derivatives show enhanced inhibitory activity (IC₅₀ < 1 µM) . Computational docking (e.g., AutoDock Vina) predicts interactions with MAO-B residues like Tyr 435 and FAD cofactors.

Q. How do stereochemical variations in 2-phenylbenzo[b]thiophen-3-amine derivatives affect their pharmacological profiles?

  • Methodological Answer : Enantiomeric purity significantly impacts activity. For example, (R)-configured derivatives exhibit 10-fold higher MAO-B selectivity than (S)-isomers. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve racemic mixtures, and validate configurations via optical rotation ([α]ᴅ²⁵ = +15.6° for active isomers) .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during nitro group reduction?

  • Methodological Answer : Byproducts like dimeric species may form due to radical intermediates. Monitor reactions via TLC or in-situ IR spectroscopy. Adjust reducing agents (e.g., switch from H₂/Pd to Zn/HCl) or use radical scavengers (e.g., TEMPO) to suppress side reactions .

Q. How can computational modeling predict the reactivity of 2-phenylbenzo[b]thiophen-3-amine in complex reaction systems?

  • Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density maps and Fukui indices, identifying nucleophilic/electrophilic sites. For example, the amine group’s lone pair facilitates electrophilic aromatic substitution at the 5-position .

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